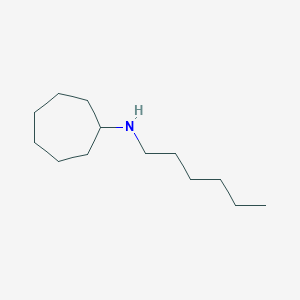![molecular formula C10H15N3 B13211128 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13211128.png)
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
The synthesis of 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-1-methylimidazole with a pyridine derivative under acidic or basic conditions . Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: This compound lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine: The position of the nitrogen atoms in the pyridine ring differs, leading to variations in their pharmacological profiles.
The unique structural features of this compound, such as the presence of the cyclopropyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h7,11H,2-6H2,1H3 |
InChI Key |
ZWXLRNFPZISWPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


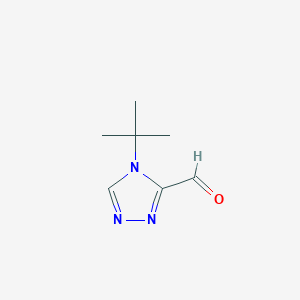
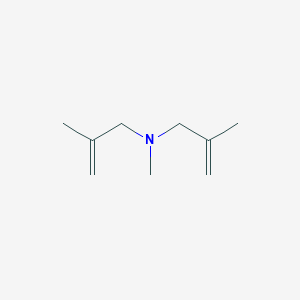
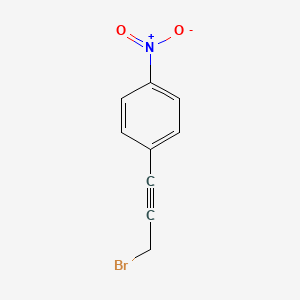
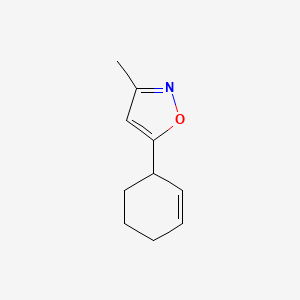
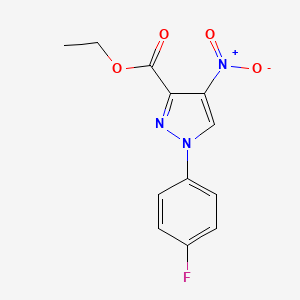
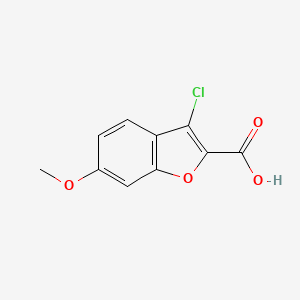
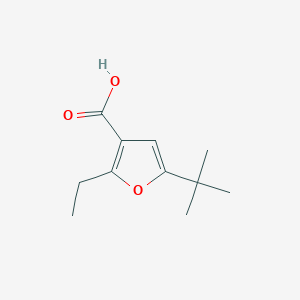
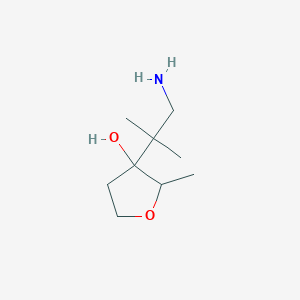
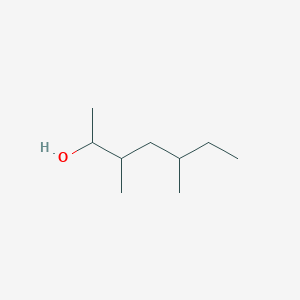

![2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13211098.png)

